Paliperidone IMpurity 07
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Overview
Description
Paliperidone IMpurity 07 is a degradation product of paliperidone, which is an atypical antipsychotic drug used primarily for the treatment of schizophrenia. Paliperidone is the primary active metabolite of risperidone and is known for its efficacy in managing symptoms of schizophrenia through its antagonistic effects on dopamine and serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of paliperidone involves the DBU (1,8-diazabicycloundec-7-ene) catalyzed N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride in methanol as the solvent and diisopropylamine as a base . This process yields paliperidone with high purity and efficiency.
Industrial Production Methods: In industrial settings, the production of paliperidone involves a series of purification steps to remove impurities, including Paliperidone IMpurity 07. The process typically includes the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Paliperidone IMpurity 07 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various degradation products, with this compound being one of the primary degradation products observed under oxidative stress conditions .
Scientific Research Applications
Paliperidone IMpurity 07 is primarily used in scientific research to study the stability and degradation pathways of paliperidone. It is also used in the development of analytical methods for the quantification and identification of impurities in pharmaceutical formulations . Additionally, it plays a role in understanding the pharmacokinetics and pharmacodynamics of paliperidone, contributing to the optimization of drug formulations and delivery systems .
Mechanism of Action
The mechanism of action of Paliperidone IMpurity 07 is not well-defined, but it is likely to be similar to that of paliperidone. Paliperidone exerts its effects through antagonism of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These interactions contribute to its therapeutic effects in managing schizophrenia.
Comparison with Similar Compounds
Similar Compounds:
- Risperidone
- 9-hydroxy risperidone
- Paliperidone N-oxide
Comparison: Paliperidone IMpurity 07 is unique in its formation as a degradation product under specific stress conditions, whereas risperidone and 9-hydroxy risperidone are primary active compounds used in therapy. Paliperidone N-oxide is another impurity formed during the synthesis and degradation of paliperidone . The presence of these impurities can impact the quality and efficacy of the pharmaceutical product, making their identification and control crucial in drug development and manufacturing .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-ethenyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h3,9,14H,1,4-6H2,2H3 |
InChI Key |
GEANSHBDRJIEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)C=C |
Origin of Product |
United States |
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